5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a bromine atom at the 5th position, a methoxymethyl group at the 2nd position, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method starts with the bromination of a suitable pyrimidinone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxymethyl group can be introduced through a subsequent alkylation reaction using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Alkylation and Acylation: The methoxymethyl group can participate in further alkylation or acylation reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidin-4-one: Similar structure but lacks the methoxymethyl group.
2-(Methoxymethyl)-3,4-dihydropyrimidin-4-one: Similar structure but lacks the bromine atom.
5-Chloro-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one: Similar structure with chlorine instead of bromine.
Uniqueness
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to the combination of the bromine atom and methoxymethyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQVTDNTWVZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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